

An In-depth Technical Guide to 2-(2-fluorophenoxy)-1-phenylethanamine

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Compound of Interest

Compound Name: 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Cat. No.: B13209551

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Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-1-phenylethanamine, a substituted phenethylamine derivative of interest to researchers in neuropharmacology and medicinal chemistry. While direct pharmacological data on this specific molecule is limited in public literature, its structural similarity to a well-established class of psychoactive compounds suggests its potential as a modulator of monoamine neurotransmitter systems. This document consolidates all available chemical data, presents a detailed, plausible synthetic pathway with step-by-step protocols, discusses methods for analytical characterization, and provides an expert analysis of its likely pharmacological profile based on established structure-activity relationships within the phenethylamine class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, and evaluate this and related compounds.

Chemical Identity and Properties

2-(2-fluorophenoxy)-1-phenylethanamine is a chiral organic compound belonging to the phenethylamine class. The structure features a phenethylamine backbone with a 2-fluorophenoxy substituent at the beta (β) position. This modification, particularly the introduction of a fluorine atom, is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.

Nomenclature and Structure

- Systematic IUPAC Name: 2-(2-fluorophenoxy)-1-phenylethan-1-amine
- Common Synonyms: 2-(2-fluorophenoxy)-1-phenylethylamine
- Common Form: Primarily available and documented as its hydrochloride salt.
- CAS Number (HCl Salt): 1171091-08-9[1]
- CAS Number (Free Base): Not assigned or not commonly available.
- Chemical Structure (Free Base): (Illustrative)

Physicochemical Properties

The properties listed below are for the hydrochloride salt (CAS: 1171091-08-9), as this is the most documented form.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ ClFNO	Sigma-Aldrich[1]
Molecular Weight	267.73 g/mol	Sigma-Aldrich[1]
Physical Form	Powder	Sigma-Aldrich[1]
Purity	Typically ≥95%	Sigma-Aldrich[1]
Storage Temperature	Room Temperature	Sigma-Aldrich[1]
InChI Key (HCl Salt)	LZIQQJVIECPAGY- UHFFFAOYSA-N	Sigma-Aldrich[1]

Proposed Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for 2-(2-fluorophenoxy)-1-phenylethanamine is not readily available in the literature, a logical and efficient two-step synthetic route can be proposed based on well-established organic chemistry reactions. The strategy involves the

formation of a key ketone intermediate via Williamson ether synthesis, followed by reductive amination to yield the target primary amine.

Retrosynthetic Analysis

The primary amine can be disconnected at the C-N bond, pointing to a ketone precursor and an ammonia source. This ketone, 2-(2-fluorophenoxy)-1-phenylethanone, can be further disconnected at the ether linkage, leading back to commercially available starting materials: 2-bromoacetophenone and 2-fluorophenol.

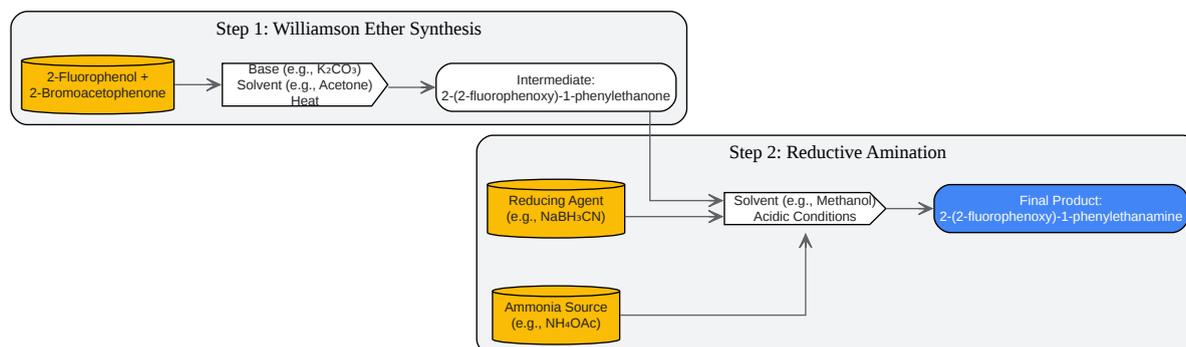


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Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Diagram

The forward synthesis follows the logic of the retrosynthesis, beginning with the formation of the ether bond and concluding with the installation of the amine.



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Caption: Proposed two-step synthesis workflow.

Detailed Laboratory Protocols

Protocol 2.3.1: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanone (Ketone Intermediate)

- Principle: This step utilizes the Williamson ether synthesis, a classic S_N2 reaction where a phenoxide nucleophile displaces a halide.^[2] 2-fluorophenol is deprotonated by a mild base to form the nucleophilic 2-fluorophenoxide, which then attacks the electrophilic carbon of 2-bromoacetophenone.
- Materials:
 - 2-Fluorophenol (1.0 eq)
 - 2-Bromoacetophenone (1.0 eq)
 - Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
 - Acetone, anhydrous
 - Deionized water
 - Ethyl acetate
 - Brine (saturated NaCl solution)
 - Magnesium sulfate (MgSO₄), anhydrous
- Procedure:
 - To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
 - Stir the suspension vigorously at room temperature for 15 minutes.
 - Add 2-bromoacetophenone (1.0 eq) to the mixture.

- Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain a crude residue.
- Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), deionized water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-(2-fluorophenoxy)-1-phenylethanone.

Protocol 2.3.2: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanamine

- Principle: This step employs reductive amination. The ketone intermediate reacts with an ammonia source to form a transient imine or enamine, which is then reduced in situ by a hydride reducing agent to the final amine.[3] Sodium cyanoborohydride is an ideal reducing agent for this transformation as it is selective for the protonated iminium ion over the ketone starting material.
- Materials:
 - 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq)
 - Ammonium acetate (NH₄OAc, 10 eq)
 - Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)
 - Methanol, anhydrous
 - Deionized water
 - Dichloromethane (DCM)

- 1M Hydrochloric acid (HCl)
- 1M Sodium hydroxide (NaOH)
- Procedure:
 - Dissolve 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Stir the solution at room temperature for 30 minutes to facilitate imine formation.
 - In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
 - Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature.
 - Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the ketone.
 - Quench the reaction by slowly adding deionized water.
 - Remove the methanol under reduced pressure.
 - Make the remaining aqueous solution basic (pH > 10) by adding 1M NaOH.
 - Extract the aqueous layer with dichloromethane (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude free base.
 - For conversion to the hydrochloride salt, dissolve the crude free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the expected signals can be predicted based on the molecular structure and data from analogous compounds.

Technique	Expected Observations
¹ H NMR	<p>Aromatic Protons: Multiple signals between ~6.8-7.5 ppm corresponding to the two distinct phenyl rings. The protons on the fluorophenyl ring will show complex splitting patterns due to both H-H and H-F coupling. Benzylic Proton (-CH-NH₂): A multiplet around ~4.5-5.0 ppm.</p> <p>Methylene Protons (-CH₂-O-): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) around ~4.0-4.5 ppm. Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.</p>
¹³ C NMR	<p>Aromatic Carbons: Multiple signals in the ~115-160 ppm region. The carbon directly attached to fluorine will show a large C-F coupling constant.</p> <p>Carbonyl Carbon (Ketone Intermediate): A signal around ~195 ppm. Benzylic Carbon (-CH-NH₂): A signal around ~55-60 ppm. Methylene Carbon (-CH₂-O-): A signal around ~70-75 ppm.</p>
Mass Spec (ESI+)	<p>[M+H]⁺ (Free Base): Expected m/z = 232.1132 (for C₁₄H₁₅FNO). High-resolution mass spectrometry should be used to confirm the elemental composition.</p>

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Parameter	Typical Condition	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)	Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase	A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA	Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine.
Gradient	5% to 95% B over 20 minutes	A standard gradient to elute compounds with a range of polarities.
Flow Rate	1.0 mL/min	Standard analytical flow rate.
Detection	UV at 254 nm and 220 nm	The phenyl rings provide strong UV absorbance at these wavelengths.
Purity Target	>95% (preferably >98%) for research use	Ensures that biological data is attributable to the compound of interest.

Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on 2-(2-fluorophenoxy)-1-phenylethylamine are not available in the public domain. However, its structure as a phenethylamine derivative allows for an informed discussion of its probable biological targets and mechanism of action. The phenethylamine scaffold is the backbone for a vast number of neuroactive substances, including endogenous neurotransmitters and synthetic drugs.^{[3][4]}

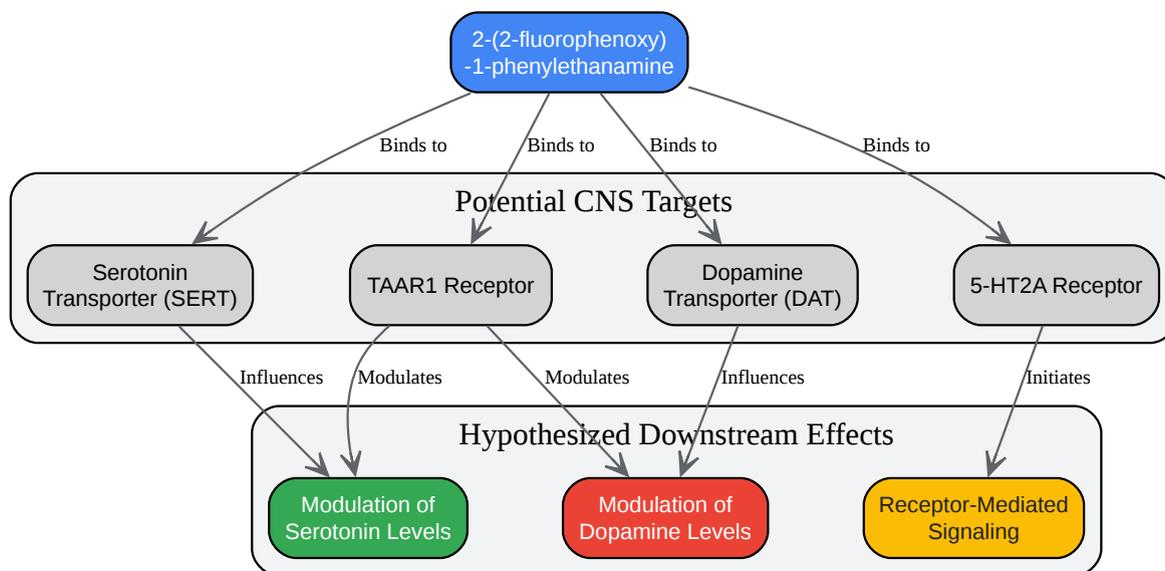
Predicted Biological Targets

Substituted phenethylamines are well-known to interact with monoamine systems in the central nervous system.^[3] The primary molecular targets are likely to include:

- **Monoamine Transporters:** The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the most common targets for this class. The compound could act as a substrate (releaser) or an inhibitor (reuptake inhibitor).
- **Trace Amine-Associated Receptor 1 (TAAR1):** This G-protein coupled receptor is a key target for endogenous trace amines like β -phenylethylamine and is known to modulate dopaminergic and serotonergic activity.[3]
- **Monoamine Receptors:** Direct agonist or antagonist activity at dopamine (D_1 , D_2 , etc.) or serotonin ($5-HT_{1a}$, $5-HT_{2a}$, etc.) receptors is also possible.

Structure-Activity Relationship (SAR) Insights

- **Phenethylamine Core:** This is the essential pharmacophore for interaction with monoamine transporters and receptors. It mimics endogenous neurotransmitters like dopamine and norepinephrine.
- **β -Phenoxy Group:** The addition of a bulky phenoxy group at the beta-position, as seen in this molecule, often reduces or eliminates activity as a monoamine releaser while potentially enhancing affinity for certain receptors.
- **2-Fluoro Substituent:** Fluorine substitution is a key tool in drug design. An ortho-fluoro group on the phenoxy ring can significantly alter the molecule's conformation and electronic properties. This can lead to increased selectivity for a specific biological target, enhanced metabolic stability by blocking sites of oxidation, and improved blood-brain barrier penetration. Studies on other phenethylamine derivatives have shown that halogen substitutions can enhance affinity for targets like the $5-HT_{2a}$ receptor.[5][6]



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Caption: Hypothesized interactions with CNS targets.

Applications in Research and Development

Given the absence of clinical data, 2-(2-fluorophenoxy)-1-phenylethylamine should be considered a research chemical. Its value lies in its potential use as a tool compound for:

- **Probing Structure-Activity Relationships:** Synthesizing and testing this compound alongside a library of related analogues can help elucidate the specific roles of the phenoxy and fluoro substituents in binding to monoamine transporters and receptors.
- **New Ligand Discovery:** It can serve as a scaffold or starting point for the development of novel ligands with improved potency, selectivity, or pharmacokinetic properties for targets like DAT, SERT, or specific 5-HT receptor subtypes.
- **Pharmacological Tool:** If found to be highly selective for a particular target, it could be used in vitro and in vivo to study the physiological and behavioral roles of that target.

Safety, Handling, and Storage

As a novel research chemical with limited toxicological data, 2-(2-fluorophenoxy)-1-phenylethylamine hydrochloride must be handled with appropriate caution.

Hazard Identification

Safety data for the hydrochloride salt indicates the following GHS hazard statements:[1]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.
- The recommended storage temperature is room temperature.[1]

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